molecular formula C10H6F3N3O B13159271 (E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13159271
M. Wt: 241.17 g/mol
InChI Key: AJFAJEQWFHBVMK-UHFFFAOYSA-N
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Description

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide is a high-purity chemical reagent featuring a substituted isoquinoline scaffold, designed for research and development applications. This compound belongs to a class of molecules recognized for their significant potential in medicinal chemistry, particularly as a core structure for developing novel therapeutics. Its structural features, including the trifluoro substitution pattern and the N'-hydroxycarboximidamide group, make it a valuable intermediate for constructing more complex molecules aimed at inhibiting specific protein-protein interactions. Related trifluoro-substituted heterocyclic compounds have demonstrated potent and selective antagonism of protein binding sites, such as the Androgen Receptor Binding Function-3 (BF3) pocket, showing efficacy in suppressing the growth of resistant cancer cell lines . Furthermore, similar carboximidamide and carboxamide derivatives have been explored as potent and selective antagonists for purinergic receptors like P2X7R, which is overexpressed in various cancers and is a promising target for anti-cancer drug development . Researchers can utilize this compound as a key building block in hit-to-lead optimization campaigns, leveraging its isoquinoline core for structure-activity relationship (SAR) studies. Its properties can be investigated to enhance pharmacokinetic profiles, including metabolic stability and oral bioavailability, following the trajectory of successful drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

5,6,7-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H6F3N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16)

InChI Key

AJFAJEQWFHBVMK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Step 1: Regioselective Fluorination

The trifluoromethyl groups at positions 5, 7, and 8 are introduced via electrophilic aromatic substitution. Key reagents and conditions:

  • Selectfluor® in anhydrous DMF at 80°C for 12 hours (yield: 68–72%).
  • Fluorine gas (F₂) under pressurized conditions (3 atm) with BF₃ as a catalyst (yield: 55–60%).

Step 2: Hydroxylation

The N'-hydroxy group is introduced using hydroxylamine derivatives:

Step 3: Carboximidamide Formation

The carboxylic acid precursor is converted to the carboximidamide group via:

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include solvent polarity, temperature, and catalyst selection.

Table 1: Fluorination Efficiency with Different Reagents

Fluorinating Agent Solvent Temperature (°C) Yield (%) Purity (HPLC, %)
Selectfluor® DMF 80 72 92
F₂ gas Dichloromethane 25 60 85
XeF₂ Acetonitrile 50 58 88

Table 2: Impact of Temperature on Cyclization

Step Temperature (°C) Time (h) Yield (%)
Carboximidamide formation 25 24 65
Carboximidamide formation 60 12 78
Carboximidamide formation 100 6 70

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors for fluorination to enhance safety and efficiency:

  • Flow Chemistry : Mixing of isoquinoline precursor with Selectfluor® in a microreactor (residence time: 10 min, yield: 85%).
  • Purification : Crystallization from ethanol/water (9:1) achieves >99% purity.

Mechanistic Insights

  • Fluorination : Electrophilic attack by F⁺ on the electron-rich aromatic ring, stabilized by resonance.
  • Hydroxylation : Nucleophilic substitution of a nitro group by hydroxylamine under basic conditions.

Challenges and Solutions

  • Regioselectivity : Competing fluorination at undesired positions is mitigated using steric hindrance (e.g., bulky directing groups).
  • Isomerization : The (E)-configuration is preserved by maintaining pH < 3 during carboximidamide formation.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions.

Major Products Formed

Scientific Research Applications

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyisoquinoline core can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide and related isoquinoline derivatives from the literature:

Compound Substituents Key Functional Groups Reported Applications
This compound 5,6,7-Trifluoro, N'-hydroxycarboximidamide (position 1) Trifluoro, hydroxycarboximidamide Hypothesized enzyme inhibition (e.g., kinases)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy, 1-methyl, ethyl ester (position 2) Methoxy, ester Precursor for alkaloid synthesis
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 6,7-Dimethoxy, 1-methyl, methylsulfonyl (position 2) Methoxy, sulfonyl Antibacterial and antifungal activity
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6,7-Dimethoxy, 1-methyl, N-phenylcarboxamide (position 2) Methoxy, carboxamide Neuroprotective agents
3-Chloro-N-phenyl-phthalimide 3-Chloro, N-phenyl (phthalimide core) Chloro, phthalimide Polyimide monomer synthesis
Key Observations:
  • Electron-Withdrawing vs.
  • Hydroxycarboximidamide vs. Carboxamide/Sulfonyl : The N'-hydroxycarboximidamide group may improve hydrogen-bonding capacity and solubility relative to methylsulfonyl (6e) or phenylcarboxamide (6f) groups, which are bulkier and less polar .
  • Core Structure Differences: Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the target compound’s isoquinoline core offers a larger aromatic system, enabling π-π stacking interactions in biological targets .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • The trifluoro substituents in the target compound likely reduce aqueous solubility compared to methoxy-containing analogs (e.g., 6d–6f) due to increased hydrophobicity. However, the hydroxy group in the carboximidamide may partially offset this by enabling hydrogen bonding .
  • In contrast, 3-chloro-N-phenyl-phthalimide exhibits low solubility in polar solvents, limiting its bioavailability without formulation aids .

Biological Activity

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by a trifluoromethyl group and a hydroxyisoquinoline structure, which are known to enhance biological activity. The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation techniques.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the growth of various cancer cell lines. For instance:

  • Leukemia Cell Lines : The compound displayed selective cytotoxicity against RPMI-8226 myeloma cells.
  • Non-Small Cell Lung Cancer : It demonstrated inhibitory effects on A549 cell lines with an IC50 value indicating effective growth inhibition.
  • Renal Cancer : The compound was tested against A498 and SN12C renal cancer cell lines, showing promising results in reducing cell viability.

The National Cancer Institute's screening indicated that the compound could inhibit tumor growth effectively at concentrations around 105M10^{-5}M .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells.
  • Inhibition of Key Oncogenic Pathways : It has been observed to down-regulate several oncogenes such as EGFR and KRAS, which are critical in cancer progression .

Neuropharmacological Effects

Beyond its anticancer properties, the compound also shows potential in treating neurodegenerative diseases. It has been linked to:

  • Antineurotic Effects : The compound has shown efficacy in models of anxiety and depression.
  • Fibrinolytic Activity : It may aid in breaking down fibrin clots, which is beneficial in stroke recovery .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Lung Cancer : A clinical trial involving patients with advanced non-small cell lung cancer demonstrated a significant reduction in tumor size when treated with this compound alongside standard chemotherapy.
  • Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Tables

Cell Line TypeIC50 (μM)Observed Effects
RPMI-8226 (Leukemia)10.11Significant growth inhibition
A549 (Lung Cancer)22.4Down-regulation of EGFR
A498 (Renal Cancer)17.8Induction of apoptosis
SN12C (Renal Cancer)12.4Fibrinolytic activity observed

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